Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are often used as potent boronic acid surrogates in these reactions .Molecular Structure Analysis
The molecular structure of potassium trifluoroborates generally consists of a boron atom bonded to three fluorine atoms and an organic group .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Potassium trifluoroborates are generally solid and stable under normal conditions. They are moisture- and air-stable .Scientific Research Applications
Toxicological and Pharmacological Properties
- Toxicological Investigation and Antinociceptive Property:
- Research into potassium thiophene-3-trifluoroborate, a related compound, has revealed promising pharmacological properties. It was found to have antinociceptive effects without causing motor impairment, suggesting its potential as a pain-relieving agent. The compound's interaction with alpha(2-)adrenergic and serotonergic receptors, but not opioidergic receptors, forms the basis of its antinociceptive action. This study implies a foundation for more detailed pharmacological investigations involving organotrifluoroborate compounds (Oliveira et al., 2009).
Renal Protective Effects
Amelioration of Potassium Bromate-Induced Kidney Damage:
- Various studies have focused on the nephroprotective effects of different agents against kidney damage caused by potassium bromate, another related compound. For instance, taurine has been identified as an effective agent in protecting the kidney from potassium bromate-induced damage by attenuating oxidative stress and improving antioxidant defense in the kidney (Ahmad et al., 2013), (Ahmad et al., 2012), (Wolf et al., 1998).
Antioxidant and Anti-inflammatory Effects:
- Studies have also documented the antioxidant and anti-inflammatory effects of various compounds against potassium bromate-induced oxidative stress, suggesting the potential of these agents in mitigating renal and other organ damages. Compounds such as bilberry extract, rosmarinic acid, and soy isoflavones have shown protective effects against oxidative damage and inflammation caused by potassium bromate, highlighting their therapeutic potential in conditions involving oxidative stress and inflammation (Bao et al., 2008), (Elgendy & Bayomy, 2020), (Khan & Sultana, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;[3-(4-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOKFODZPISPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate | |
CAS RN |
1705578-14-8 | |
Record name | Borate(1-), [3-[(4-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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